8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Description
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a bicyclic framework where a cyclohexane ring is fused to a lactam ring via a spiro carbon atom. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol . The compound features an amino group at the 8-position and a methyl group on the azaspiro nitrogen, distinguishing it from related spiro derivatives.
Properties
IUPAC Name |
8-amino-2-methyl-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWPZHKNFPBDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(CC2)N)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Organic Synthesis
Traditional methods for synthesizing spirocyclic amines like 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one typically involve constructing the spirocyclic core via sequential reactions:
- Formation of the spirocyclic framework: Usually achieved through cyclization of suitably functionalized precursors, such as amino acids, ketones, or nitriles, under conditions promoting intramolecular cyclization.
- Introduction of amino groups: Via nucleophilic substitution or amination of precursor intermediates, often involving reductive amination or direct amination strategies.
However, specific literature on this particular compound is limited; instead, analogous methods for related spirocyclic systems provide insight.
Key Precursors and Reagents
- Starting materials: Commonly include amino acids, aldehydes, or ketones bearing suitable substituents.
- Reagents: Reducing agents (e.g., sodium borohydride), electrophiles, and cyclization catalysts are employed to form the spirocyclic core.
Modern and Scalable Preparation Techniques
Flow Chemistry for Azide Intermediate Formation and Reduction
Recent advances emphasize flow chemistry to enhance safety, scalability, and stereocontrol:
- Azide formation: An intermediate step involves converting suitable precursors into azides, which are then reduced to amines.
- Flow process: Continuous flow reactors facilitate the formation and reduction of azide intermediates, minimizing hazards associated with azides and allowing precise control over reaction parameters.
- A three-step flow process has been developed, involving azide formation, reduction, and subsequent functionalization, leading to high yields and enantiomeric purity.
- Use of biocatalytic transaminases in flow systems enables enantioselective synthesis of the desired amino compound.
Biocatalytic Transaminase Technology
- Enantioselective synthesis: Transaminases catalyze the stereoselective conversion of ketones to amino compounds.
- Application: Used to produce This compound with high enantiomeric excess, especially on a larger scale.
| Step | Methodology | Reagents/Conditions | Notes |
|---|---|---|---|
| Azide formation | Nucleophilic substitution | Sodium azide in suitable solvent | Safety precautions necessary |
| Azide reduction | Catalytic hydrogenation or metal reduction | Pd/C catalyst, hydrogen or alternative reductants | Flow chemistry enhances safety |
| Enantioselective amino introduction | Transaminase catalysis | Transaminase enzymes, amino donors | High stereoselectivity and yield |
Specific Synthesis Pathways from Patented Methods
Synthesis from WO2008092888A1 Patent
This patent describes the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, which are structurally related:
-
- Cyclization of suitably substituted amino alcohols or amino acids.
- Functionalization with aryl or heteroaryl groups.
- Use of reducing agents like sodium cyanoborohydride or sodium borohydride for selective reductions.
-
- Organic solvents such as dichloromethane.
- Bases like lithium diisopropylamide.
- Electrophilic fluorinating agents for further modifications.
Synthesis via Organic Synthesis Techniques
- Formation of the spirocyclic core: Via intramolecular cyclization of amino alcohols or amino acids under basic or acidic conditions.
- Introduction of amino groups: Through reductive amination or nucleophilic substitution.
- Chiral synthesis: Employing chiral auxiliaries or biocatalysis to obtain enantiomerically pure compounds.
Research Findings on Synthesis Optimization
Continuous Flow and Biocatalysis
- The integration of flow chemistry with biocatalytic transaminases has been demonstrated to efficiently produce This compound .
- This approach offers advantages such as improved safety, scalability, stereocontrol, and environmental sustainability.
Key Experimental Data
Summary of Preparation Methods
| Method | Description | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step Organic Synthesis | Sequential reactions to construct core | Various reagents (e.g., amines, aldehydes, reducing agents) | Well-established | Time-consuming, less scalable |
| Flow Chemistry | Continuous formation and reduction of azides | Sodium azide, catalysts, flow reactors | Safer, scalable | Requires specialized equipment |
| Biocatalytic Synthesis | Enzymatic asymmetric amination | Transaminases, amino donors | High stereoselectivity | Enzyme availability, cost |
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmacological Applications
1. Treatment of Central Nervous System Disorders
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one has been investigated for its potential in treating central nervous system disorders such as anxiety, depression, and eating disorders. Its derivatives have shown promise in managing conditions like bulimia and binge eating by modulating neurotransmitter systems .
2. Cancer Therapy
Recent studies have highlighted the role of this compound in cancer therapy, particularly as a SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitor. This inhibition can disrupt cancer cell signaling pathways, making it a candidate for developing targeted cancer therapies . The compound's derivatives have been linked to improved efficacy against various cancer types, including those resistant to traditional treatments.
3. Metabolic Disorders
The compound has also been explored for its effects on metabolic disorders such as obesity and diabetes. By influencing hormonal pathways, it may help regulate metabolism and improve insulin sensitivity. This application is particularly relevant given the rising prevalence of metabolic diseases globally .
Table 1: Summary of Research Findings on this compound
Detailed Case Study: SHP2 Inhibition in Cancer Therapy
A notable study published in the Journal of Medicinal Chemistry examined the compound's ability to inhibit SHP2, a critical regulator of cell proliferation and survival pathways in cancer cells. The study utilized various in vitro assays to demonstrate that the compound effectively reduced SHP2 activity, leading to decreased proliferation of cancer cells and increased apoptosis rates .
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and biological activities of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one and analogous spiro compounds:
Physicochemical Properties
- Solubility and Stability: The amino group in this compound likely enhances water solubility compared to non-polar analogues like aryl-substituted thia-azaspiro compounds .
- Melting Points : Thia-azaspiro derivatives (e.g., 4-(2-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one) exhibit higher melting points (105–107°C) due to stronger intermolecular forces from sulfur and aromatic groups .
Biological Activity
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a unique spirocyclic compound with significant potential in medicinal chemistry. Its structure includes an amino group and a carbonyl group, which contribute to its biological activities, particularly in the context of neurological disorders and as a scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 182.26 g/mol. The compound features a nitrogen atom integrated into a spiro ring system, providing unique reactivity and interaction profiles with biological targets .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities , particularly:
- Anticonvulsant Properties : The compound has been studied for its effects on neurotransmitter modulation, suggesting potential therapeutic applications in treating epilepsy and other neurological conditions.
- Protein-Ligand Interactions : The structural features of this compound facilitate strong interactions with proteins, which may be leveraged for drug design targeting specific biological processes.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Hydrogen Bonding : The compound can form strong hydrogen bonds with various biological molecules, influencing its pharmacological profile.
- Neurotransmitter Modulation : Its interactions within neurotransmitter pathways indicate a role in modulating synaptic transmission, which is critical for anticonvulsant activity.
Case Studies and Experimental Findings
Several studies have documented the biological activity of this compound:
- Neuropharmacological Studies : In animal models, the compound demonstrated significant anticonvulsant effects, suggesting its potential use in treating seizure disorders.
- Metabolite Studies : It has been identified as a metabolite in certain animal models, highlighting its relevance in pharmacokinetics and toxicology studies.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Azaspiro[4.5]decan-2-one | Similar spirocyclic structure | Nitrogen atom positioned differently |
| Gabapentin-lactam | Degradation product of gabapentin | Shares some structural elements but differs functionally |
| 8-Amino-3-methylspiro[4.5]decane | Contains an amino group at a different position | Potentially different biological activities |
Potential Applications
The applications of this compound span several fields:
- Pharmaceutical Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new treatments for neurological disorders.
- Analytical Chemistry : As an impurity in gabapentin synthesis, it serves as an important reference point in quality control processes within pharmaceutical manufacturing.
Q & A
Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one?
Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. For analogous spiroazetidines (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one), a base-catalyzed cyclization in dichloromethane with optimized reaction times (18–24 hours) is reported . Key steps include:
- Precursor preparation : Amine-functionalized intermediates.
- Cyclization : Use of bases (e.g., KCO) and polar aprotic solvents (e.g., DCM).
- Purification : Recrystallization from ethanol or chromatography.
Q. Example Reaction Conditions
| Reagent/Condition | Role | Example Parameters |
|---|---|---|
| Dichloromethane | Solvent | 20 mL per 5 mmol precursor |
| Base (e.g., KCO) | Catalyst | 1.5–2.0 equivalents |
| Temperature | Reflux | 40–60°C |
| Reaction Time | 18–24 hours |
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard for structural elucidation . For spirocyclic analogs:
Q. Key Crystallographic Parameters (Example)
| Parameter | Value (Analog) | Source |
|---|---|---|
| Space Group | P1 (triclinic) | |
| Unit Cell Dimensions | a = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å | |
| R-factor | 0.035 (I > 2σ) |
Q. What biochemical pathways are modulated by this compound?
Methodological Answer: Based on structurally related RIPK1 inhibitors: The compound likely targets the necroptosis pathway by inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), blocking phosphorylation events required for cell death signaling . Experimental validation steps include:
- In vitro assays : U937 cell necroptosis models.
- Dosage optimization : 0.1–10 µM ranges in cell cultures to assess IC.
- Pathway analysis : Western blotting for RIPK1 phosphorylation and MLKL oligomerization.
Advanced Research Questions
Q. How can synthetic yield be optimized for derivatives of this compound?
Methodological Answer: Optimization strategies for spirocyclic analogs include:
- Solvent screening : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization efficiency.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling in derivative synthesis.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 2 hours at 100°C) .
Case Study : A derivative (compound 41) achieved 85% yield via LiAlH-mediated reduction of a ketone precursor .
Q. How should researchers resolve discrepancies between computational models and crystallographic data for spirocyclic compounds?
Methodological Answer:
Q. Example Workflow :
Perform SCXRD and DFT geometry optimization.
Compare torsion angles and puckering amplitudes.
Adjust refinement restraints iteratively.
Q. What experimental design principles apply to in vivo dosage studies of this compound?
Methodological Answer: Based on RIPK1 inhibitor studies:
- Dose-ranging : Start with 1–10 mg/kg in murine models, monitoring toxicity via ALT/AST levels.
- PK/PD integration : Plasma half-life (t) and tissue distribution via LC-MS/MS.
- Endpoint assays : Histopathology for necroptosis markers (e.g., RIPK1 phosphorylation in organs) .
Q. Dosage-Effect Correlation (Analog Data)
| Dose (mg/kg) | Effect | Toxicity |
|---|---|---|
| 1–5 | RIPK1 inhibition (EC) | None |
| >10 | Off-target effects | Hepatotoxicity |
Q. How do structural modifications (e.g., substituent variation) impact the bioactivity of spiroazetidine derivatives?
Methodological Answer:
- SAR studies : Compare methyl, ethyl, and aryl substituents at position 8.
- Binding assays : Surface plasmon resonance (SPR) to measure RIPK1 affinity.
- Computational docking : AutoDock Vina for binding mode prediction.
Example : 8-Methyl analogs show higher RIPK1 affinity (K = 0.8 nM) than 8-phenyl derivatives (K = 5.2 nM) due to steric compatibility .
Data Contradiction Analysis Example
Issue : Divergent IC values in enzymatic vs. cellular assays.
Resolution :
Verify compound stability (HPLC purity).
Assess cellular permeability (Caco-2 assays).
Adjust for off-target effects via kinome-wide profiling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
